molecular formula C22H27FO4 B052769 Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- CAS No. 59860-99-0

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-

Cat. No. B052769
CAS RN: 59860-99-0
M. Wt: 374.4 g/mol
InChI Key: PSXDNQUHAFMVPT-QEYSUVLUSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been achieved via the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . The production of 9-OHPDC and its methyl-esterified form (9-OHPDC-M) reached 9.86 g L−1 and 1.27 g L−1 respectively in about 6 days .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string C[C@@]1(C=C2)C@([H])C@([H])[C@@]4([H])[C@@]3(C)C(C(C)=O)=CC4 .


Chemical Reactions Analysis

Using 9-OHPDC-M as a synthon, a four-step chemical process for the synthesis of this compound was designed and verified . The steps include: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .

Scientific Research Applications

Microbial Conversion

Nocardioides simplex VKM Ac-2033D can convert certain steroidal compounds into metabolites including pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione and its acetate derivatives. These metabolites have potential applications in the synthesis of modern glucocorticoids starting from 9alpha-hydroxyandrostenes (Fokina et al., 2003).

Electrophilic Fluorination

Electrophilic fluorination of steroidal α,β-unsaturated ketones leads to various adducts, which are important intermediates in the synthesis of steroidal compounds like difluoroprogesterone (Barton et al., 1982).

Synthesis of Steroidal Antiinflammatory Antedrugs

The synthesis of novel steroidal antiinflammatory antedrugs, including 9-fluoro-11 beta,20-dihydroxy-3,20-dioxo-3'-ethoxy-carbonylisoxazolino[16,17-d]pregna-1,4-diene, has been explored. These compounds exhibit significant antiinflammatory activity without adverse systemic effects (Kwon et al., 1995).

Spectroscopic Characterization

NMR spectroscopy has been used to characterize various steroidal compounds, providing detailed structural information crucial for their synthesis and application in pharmaceuticals (García‐Martínez et al., 1993).

Metabolic Fate in Animals

The metabolic fate of steroidal compounds like triamcinolone acetonide in animals has been studied to understand their breakdown and bioavailability (Gordon & Morrison, 1978).

Chemical Synthesis for Pharmaceuticals

Efficient chemical synthesis methods have been developed for steroidal compounds like fluorometholone, an ophthalmic drug, enhancing their production and availability (Marcos-Escribano et al., 2009).

Future Directions

A greener and more economical route for the synthesis of this compound has been proposed . This new synthesis route has the advantages of shorter reaction steps, milder reaction conditions, reduced use of organic solvents, and abandonment of toxic catalysts . This could potentially make the production of this compound more feasible and cost-effective in the future .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDNQUHAFMVPT-QEYSUVLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208578
Record name Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-

CAS RN

59860-99-0
Record name 16delta-Betamethasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16.DELTA.-BETAMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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